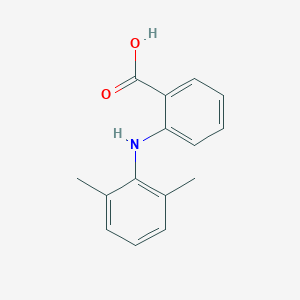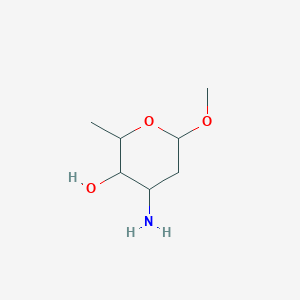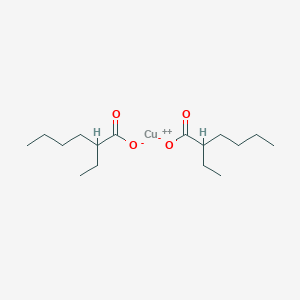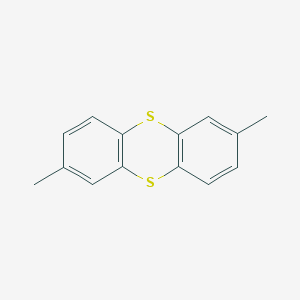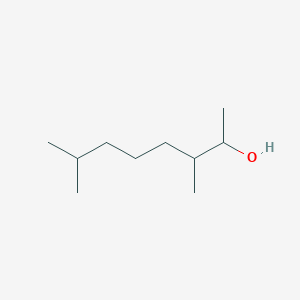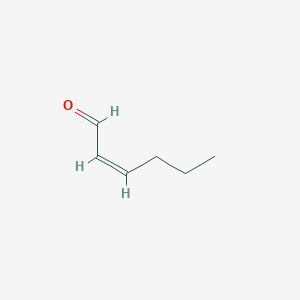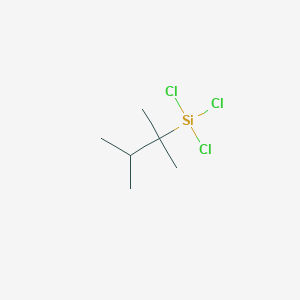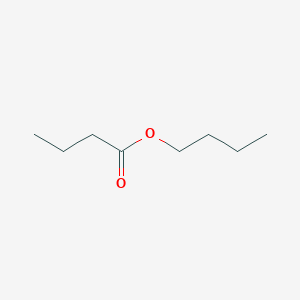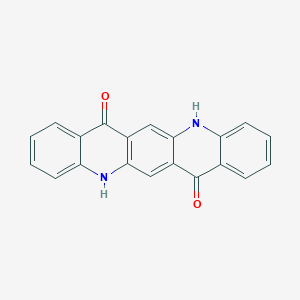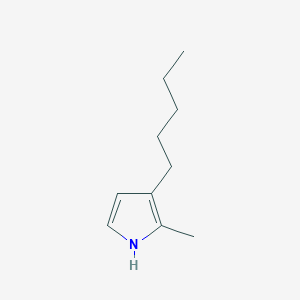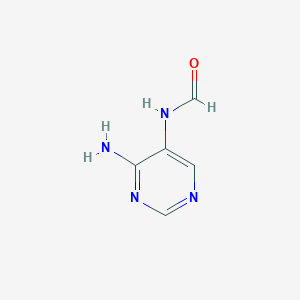
N-(4-Aminopyrimidin-5-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminopyrimidin-5-yl)formamide, also known as APF, is a fluorescent probe that is widely used in scientific research. APF is a small molecule that has a pyrimidine ring and a formamide group. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) in biological systems. APF has been used in a variety of applications, including the study of oxidative stress, inflammation, and aging.
作用机制
N-(4-Aminopyrimidin-5-yl)formamide works by reacting with ROS to form a highly fluorescent compound. When N-(4-Aminopyrimidin-5-yl)formamide reacts with ROS, it undergoes a chemical transformation that results in the formation of a fluorescent compound. This fluorescent compound can be detected using standard fluorescence microscopy or spectroscopy techniques.
生化和生理效应
N-(4-Aminopyrimidin-5-yl)formamide has been shown to have a low toxicity profile and does not interfere with normal cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacterial cells, and plant cells. N-(4-Aminopyrimidin-5-yl)formamide has been shown to be highly specific for ROS and does not react with other cellular components.
实验室实验的优点和局限性
The advantages of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its high sensitivity and selectivity for ROS, its low toxicity profile, and its ease of use. N-(4-Aminopyrimidin-5-yl)formamide can be used in a variety of experimental settings, including cell culture, animal models, and clinical studies.
The limitations of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its limited applicability to certain experimental systems, its potential for photobleaching, and its potential for interference with other fluorescent probes.
未来方向
There are many potential future directions for the use of N-(4-Aminopyrimidin-5-yl)formamide in scientific research. One potential direction is the development of new fluorescent probes that are more specific for certain types of ROS. Another potential direction is the use of N-(4-Aminopyrimidin-5-yl)formamide in clinical studies to monitor oxidative stress in patients with various diseases. Finally, the use of N-(4-Aminopyrimidin-5-yl)formamide in combination with other fluorescent probes could lead to a better understanding of the complex interplay between ROS and other cellular components.
合成方法
N-(4-Aminopyrimidin-5-yl)formamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-aminopyrimidine with ethyl formate to form ethyl N-(4-aminopyrimidin-5-yl)formate. The second step involves the hydrolysis of ethyl N-(4-aminopyrimidin-5-yl)formate to form N-(4-Aminopyrimidin-5-yl)formamide. The synthesis of N-(4-Aminopyrimidin-5-yl)formamide is relatively easy and can be done in a standard laboratory setting.
科学研究应用
N-(4-Aminopyrimidin-5-yl)formamide is a highly sensitive and selective probe for detecting ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of normal cellular metabolism. They play a critical role in many physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
N-(4-Aminopyrimidin-5-yl)formamide has been used in a variety of applications to study the role of ROS in disease. For example, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of oxidative stress on the aging process. It has also been used to study the role of ROS in cancer cell proliferation and apoptosis. In addition, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of antioxidants on ROS production and cellular damage.
属性
CAS 编号 |
16008-45-0 |
|---|---|
产品名称 |
N-(4-Aminopyrimidin-5-yl)formamide |
分子式 |
C5H6N4O |
分子量 |
138.13 g/mol |
IUPAC 名称 |
N-(4-aminopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8) |
InChI 键 |
UIOQNZBJJRKZCR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)N)NC=O |
规范 SMILES |
C1=C(C(=NC=N1)N)NC=O |
同义词 |
Formamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



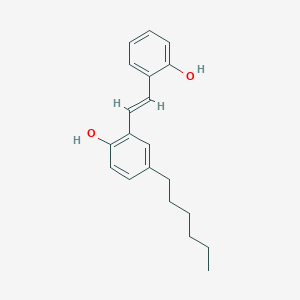
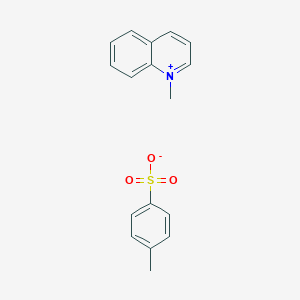
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
